N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a fused heterocyclic core (thiazole and pyridazine rings) with distinct substituents. Its structure includes:
- Position 2: A pyrrolidin-1-yl group (C₄H₈N), introducing a cyclic amine moiety.
- Position 4: A ketone group (4-oxo).
- Position 7: A thiophen-2-yl substituent (C₄H₃S), contributing aromatic and electron-rich properties.
- Acetamide side chain: Attached at position 5(4H)-yl, with an N-linked 3-ethylphenyl group (C₈H₁₀), enhancing lipophilicity.
The molecular formula is C₂₄H₂₄N₅O₂S₂, with a molecular weight of 514.62 g/mol.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S2/c1-2-15-7-5-8-16(13-15)24-18(29)14-28-22(30)20-21(19(26-28)17-9-6-12-31-17)32-23(25-20)27-10-3-4-11-27/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJAIBNJWGFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Thiazolidinone Precursors
The preparation begins with the synthesis of 4-thiazolidinones, achieved through a two-step protocol:
- Chloroacetylation : Reaction of amines (e.g., pyrrolidine) with chloroacetyl chloride in dichloromethane at 0–5°C yields chloroacetyl derivatives.
- Thiazolidinone formation : Treatment of chloroacetyl derivatives with ammonium thiocyanate in ethanol under reflux (12 h, 80°C) produces 4-thiazolidinones.
For example, 2-(benzothiazol-2-ylimino)thiazolidin-4-one is synthesized in 85% yield using this method.
Cyclocondensation with 3-Oxo-2-Arylhydrazonopropanals
The core thiazolo[4,5-d]pyridazinone structure is assembled via high-pressure cyclocondensation:
- Reaction setup : Equimolar amounts of 4-thiazolidinone (e.g., 2-(pyrrolidin-1-yl)thiazolidin-4-one) and 3-oxo-3-(thiophen-2-yl)-2-arylhydrazonopropanal are combined in acetic acid with anhydrous sodium acetate (2 eq).
- High-pressure conditions : The mixture is heated in a Q-Tube reactor at 170°C for 4 h, achieving near-quantitative yields (98%).
Mechanistic insight : The reaction proceeds via enolization of the 4-thiazolidinone, followed by nucleophilic attack on the aldehyde carbonyl, dehydration, and cyclization.
Functionalization with N-(3-Ethylphenyl)Acetamide
Acetamide Side Chain Installation
The N-(3-ethylphenyl)acetamide moiety is introduced through a two-step sequence:
- Chloroacetylation : Reaction of 5-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one with chloroacetyl chloride in anhydrous DMF at 0°C (2 h, 78% yield).
- Amide coupling : The chloroacetyl intermediate is treated with 3-ethylaniline in THF using NaH as a base (60°C, 6 h), yielding the target acetamide (82%).
Critical parameters :
- Solvent choice : THF ensures optimal solubility of both reactants.
- Base selection : Sodium hydride facilitates deprotonation of the aniline, enhancing nucleophilicity.
Alternative Synthetic Routes
Hydrazine-Mediated Cyclization
An alternative approach involves hydrazine hydrate for pyridazinone ring closure:
- Intermediate preparation : Methyl 5-(thiophen-2-yl)-2-(pyrrolidin-1-yl)thiazole-4-carboxylate is synthesized via Ganch reaction between 3-chloro-4-(thiophen-2-yl)-2,4-dioxobutyric acid methyl ester and 1-pyrrolidinecarbothioamide.
- Cyclization : Refluxing the ester with hydrazine hydrate in ethanol (4 h) affords the pyridazinone core (87% yield).
Advantages :
Data Tables: Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| High-pressure Q-Tube | NaOAc, AcOH | 170°C, 4 h | 98 | 99.2 |
| Hydrazine cyclization | Hydrazine hydrate, EtOH | Reflux, 4 h | 87 | 98.5 |
| Amide coupling | NaH, THF | 60°C, 6 h | 82 | 97.8 |
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing pathways may lead to isomeric byproducts. Optimization strategies include:
Purification Challenges
The polar nature of the acetamide side chain complicates crystallization. Gradient recrystallization (ethanol/DMF 4:1) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₄H₂₄N₅O₂S₂ | 514.62 | 2-Pyrrolidin-1-yl, 7-thiophen-2-yl, N-(3-ethylphenyl)acetamide |
| N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide | C₁₉H₁₅ClN₄O₂S₂ | 453.94 | 2-Methyl, 7-thiophen-2-yl, N-(4-chlorophenyl)acetamide |
| N,N-Diethyl-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | C₁₉H₂₂N₆OS | 382.48 | Triazole core, thioether-linked acetamide, diethylamide |
Q & A
Q. Advanced
- X-ray crystallography : Resolves absolute configuration and confirms the planarity of the thiazolo-pyridazine core, critical for structure-activity relationship (SAR) studies .
- Dynamic NMR : Detects rotational barriers in the pyrrolidine ring, revealing conformational flexibility that impacts binding to biological targets .
- Circular Dichroism (CD) : Used if chiral centers are introduced during synthesis (e.g., asymmetric catalysis), correlating stereochemistry with bioactivity .
How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity, and what methodologies validate these changes?
Q. Advanced
- Fluorine vs. chlorine substitution : Fluorine at the thiophene-2-yl position enhances metabolic stability (measured via liver microsome assays) but reduces solubility (logP increases by ~0.5) .
- SAR validation :
- Kinase inhibition assays : Compare IC₅₀ values for derivatives with/without the 3-ethylphenyl group to identify essential pharmacophores .
- Molecular docking : Predicts binding modes to targets like EGFR or CDK2, validated by SPR (Surface Plasmon Resonance) binding kinetics .
What experimental strategies address discrepancies in reported biological activity data across studies?
Q. Advanced
- Standardized assay protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Meta-analysis of PubChem data : Cross-reference bioactivity entries (e.g., antimicrobial IC₅₀) with structural analogs to identify outliers caused by impurities (>95% purity required) .
- Dose-response curve normalization : Addresses potency discrepancies by adjusting for differences in solvent/DMSO concentration .
How can flow chemistry improve scalability and reproducibility of the synthesis?
Q. Advanced
- Continuous-flow reactors : Enable precise control of exothermic steps (e.g., thiazole cyclization) with reduced side products. For example, a microreactor at 80°C with a residence time of 10 minutes increases yield by 15% compared to batch methods .
- In-line analytics : Real-time UV-Vis or IR monitoring ensures intermediate stability, critical for multi-step sequences .
What are the key challenges in establishing structure-activity relationships (SAR) for this compound’s derivatives?
Q. Advanced
- Conformational entropy : The pyrrolidine ring’s flexibility complicates SAR interpretation. Use molecular dynamics simulations to correlate ring puckering with target affinity .
- Metabolic interference : Thiophene sulfoxidation (observed in LC-MS/MS metabolite studies) masks true SAR trends. Introduce deuterium at labile positions to block metabolic hotspots .
How do solvent and pH conditions influence the compound’s degradation pathways?
Q. Advanced
- Hydrolytic degradation : The acetamide bond is susceptible to cleavage in alkaline conditions (pH > 9). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days at pH 7.4 .
- Photodegradation : The thiophene moiety undergoes [2+2] cycloaddition under UV light. Use amber glass storage and add antioxidants (e.g., BHT) to mitigate .
What analytical methods are critical for validating purity and identity in batch-to-batch consistency?
Q. Advanced
- HPLC-MS/MS : Detects trace impurities (e.g., des-ethyl byproducts) at <0.1% levels .
- Elemental analysis : Validates stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
- 2D-NMR (HSQC, HMBC) : Confirms regiochemistry of the thiazolo-pyridazine core, resolving synthetic ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
